Butanoic acid, 2-(4-((4-chlorophenyl)methyl)phenoxy)-2-methyl-, 1,1-dimethylethyl ester, (+-)-

Description

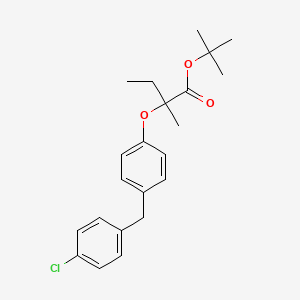

Butanoic acid, 2-(4-((4-chlorophenyl)methyl)phenoxy)-2-methyl-, 1,1-dimethylethyl ester, (±)- (CAS: 71548-97-5) is a synthetic ester derivative featuring a central butanoic acid backbone modified with a 4-((4-chlorophenyl)methyl)phenoxy group and a tertiary ester (t-butyl) at the 2-methyl position. Its racemic (±) configuration indicates a mixture of enantiomers, which may influence its physicochemical and biological properties. This compound is of interest in pharmaceutical and chemical research, particularly in studies involving lipid-modifying agents or prodrugs, as suggested by its structural similarity to fibrate-class drugs like fenofibric acid derivatives .

Properties

CAS No. |

71548-97-5 |

|---|---|

Molecular Formula |

C22H27ClO3 |

Molecular Weight |

374.9 g/mol |

IUPAC Name |

tert-butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |

InChI |

InChI=1S/C22H27ClO3/c1-6-22(5,20(24)26-21(2,3)4)25-19-13-9-17(10-14-19)15-16-7-11-18(23)12-8-16/h7-14H,6,15H2,1-5H3 |

InChI Key |

VHEVMAOATVNFCY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of 4-(4-chlorobenzyl)phenol: This can be achieved by reacting 4-chlorobenzyl chloride with phenol in the presence of a base such as sodium hydroxide.

Esterification: The resulting 4-(4-chlorobenzyl)phenol is then reacted with tert-butyl 2-bromo-2-methylbutanoate in the presence of a base like potassium carbonate to form the desired ester product.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The target compound shares a core structure with several related esters and acids, differing primarily in substituents and ester groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Retention times from reflect chromatographic polarity under standardized conditions.

Key Observations:

Ester Group Impact: The t-butyl ester in the target compound enhances steric bulk and lipophilicity compared to smaller esters (methyl, ethyl) or the benzyl analog. This may improve metabolic stability or alter membrane permeability in biological systems .

Chlorophenyl Substituent: The 4-((4-chlorophenyl)methyl)phenoxy group is conserved across analogs, suggesting a critical role in target engagement, possibly mimicking fibrates’ mechanism of action on peroxisome proliferator-activated receptors (PPARs) .

Polarity Trends :

Physicochemical and Metabolic Properties

- Lipophilicity : The t-butyl ester likely elevates logP values compared to methyl/ethyl esters, enhancing lipid solubility. This property is critical for oral bioavailability in prodrug designs .

- Stereochemical Considerations: The racemic (±) form may lead to divergent pharmacokinetics compared to enantiopure analogs (e.g., (2R)-configured butanoate in ) .

Biological Activity

The compound Butanoic acid, 2-(4-((4-chlorophenyl)methyl)phenoxy)-2-methyl-, 1,1-dimethylethyl ester, commonly referred to as MCPB (Methyl-4-chlorophenoxy) butyric acid, is a synthetic organic compound with various biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C22H27ClO3

- Molecular Weight : 374.9 g/mol

- CAS Number : 71548-97-5

- LogP : 6.10050 (indicating high lipophilicity)

The compound's structure includes a butanoic acid backbone with a chlorophenyl moiety that contributes to its biological activity.

Antioxidant Activity

Research has shown that MCPB exhibits significant antioxidant properties. In a study evaluating various derivatives of butanoic acid compounds, MCPB demonstrated a high capacity for free radical scavenging compared to other tested compounds. The DPPH assay indicated that compounds with electron-withdrawing groups like chlorine showed enhanced antioxidant potential due to their ability to stabilize free radicals .

Antihypertensive Effects

MCPB has been evaluated for its antihypertensive effects in animal models. The compound was found to lower blood pressure significantly in hypertensive rats, suggesting its potential as a therapeutic agent for managing hypertension. The mechanism appears to involve the inhibition of vasoconstrictive pathways and modulation of nitric oxide levels .

Urease Inhibition

Urease is an enzyme associated with various gastrointestinal disorders, including those caused by Helicobacter pylori. MCPB and its derivatives have shown promising urease inhibitory activity. One study reported IC50 values indicating that MCPB is effective at lower concentrations than standard urease inhibitors like thiourea . This property suggests potential applications in treating gastric ulcers and related conditions.

Case Studies and Research Findings

The biological activities of MCPB can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of the chlorophenyl group enhances the electron-withdrawing capacity, facilitating the stabilization of free radicals.

- Vasodilatory Effects : By modulating nitric oxide pathways, MCPB promotes vasodilation and reduces vascular resistance.

- Enzyme Interaction : The structural features of MCPB allow it to bind effectively to urease active sites, inhibiting its catalytic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.